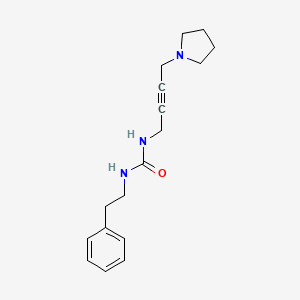

1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains a phenethyl group, a pyrrolidinyl group, and a urea group . These groups are common in many biologically active compounds, including pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as alkylaminophenols, are synthesized using the Petasis reaction . This reaction involves an aldehyde, an amine, and a boronic acid .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic methods such as FTIR, UV, and NMR . These methods can provide information about the types of bonds in the molecule and their arrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include methods to determine its melting point, boiling point, solubility, and other relevant properties.Wissenschaftliche Forschungsanwendungen

Complexation-Induced Unfolding of Heterocyclic Ureas

Heterocyclic ureas, including compounds similar to 1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea, demonstrate an ability to unfold and form multiply hydrogen-bonded complexes. This phenomenon represents a primitive mimicry of the helix-to-sheet transition shown by peptides, indicating potential applications in the study of peptide-like structures and behaviors (Corbin et al., 2001).

Antioxidant Activity and Enzyme Inhibitory Properties

A series of ureas derived from phenethylamines, structurally similar to the compound , have been synthesized and shown to inhibit human carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes, alongside displaying good antioxidant activities. This suggests potential applications in biochemical research and drug development (Aksu et al., 2016).

Association and Complexation Studies

The association of N-(pyridin-2-yl), N'-substituted ureas with other compounds has been explored through NMR spectroscopy and quantum chemical calculations. This research contributes to understanding the substituent effect on complexation and the formation of hydrogen-bonded complexes, relevant to the study of molecular interactions and self-assembly (Ośmiałowski et al., 2013).

Binding and Interaction Studies

Investigations into the binding of carboxylic acids by fluorescent pyridyl ureas reveal the potential of such compounds in the development of sensors and analytical tools. The study of how these ureas interact with acids provides insights into their use in detecting and measuring various biochemical substances (Jordan et al., 2010).

Zukünftige Richtungen

Wirkmechanismus

Pyrrolidinyl Compounds

Pyrrolidine is a five-membered ring with one nitrogen atom . Compounds containing a pyrrolidine ring have been found in many pharmaceuticals and are considered important building blocks in drug design .

Urea Derivatives

Urea and its derivatives are known for their wide range of biological activities. They are often used in the development of new drugs due to their broad range of chemical and biological properties .

Imidazole Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Eigenschaften

IUPAC Name |

1-(2-phenylethyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c21-17(19-12-10-16-8-2-1-3-9-16)18-11-4-5-13-20-14-6-7-15-20/h1-3,8-9H,6-7,10-15H2,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFUVPRKDBBVPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCNC(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2960055.png)

amine hydrobromide](/img/no-structure.png)

![7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B2960066.png)

![4-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)-2-methyloxazole](/img/structure/B2960067.png)

![2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2960072.png)

![(2E)-4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)but-2-enoic acid](/img/structure/B2960078.png)